4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol
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Overview
Description
4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is an organic compound with the molecular formula C14H11BrFNO2. This compound is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and a methoxybenzenol moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing different biochemical pathways .
Mode of Action
The presence of a fluorine atom on the 2-position of the imino aromatic ring, which is a highly electronegative atom, can attract the lone pair electron of the hydroxyl group present on the opposite ring .
Result of Action
Similar compounds have shown potential in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 4-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxybenzenol
- 4-Bromo-2-{[(4-methylphenyl)imino]methyl}-6-methoxybenzenol
- 4-Bromo-2-{[(4-nitrophenyl)imino]methyl}-6-methoxybenzenol
Uniqueness
4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research applications.
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWIBREDXCBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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